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5-Hydroxy-4-octanone

Food Science flavor formulation GRAS usage level

Formulators seeking intense buttery-nutty notes often rely on diacetyl or ethyl butyrate, which carry occupational hazards or require high dosage. 5-Hydroxy-4-octanone (butyroin) is a JECFA-approved α-hydroxyketone delivering targeted nut-accented buttery character at just 7.8 mg/kg in baked goods-vs. 32 mg/kg for acetoin and 93 mg/kg for ethyl butyrate-reducing formulation weight and cost. • Natural-identical claim supported by occurrence in cocoa, Camellia sinensis, and Cocos nucifera. • JECFA 'no safety concern' simplifies workplace compliance vs. diacetyl. • Single-molecule solution lowers procurement and QA complexity.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 116296-89-0
Cat. No. B7768989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-octanone
CAS116296-89-0
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C(=O)CCC)O
InChIInChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3
InChIKeyBVEYJWQCMOVMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityalmost insoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-octanone (Butyroin) Identity & Procurement


5-Hydroxy-4-octanone (CAS 496‑77‑5; racemate also registered as CAS 116296‑89‑0), historically called butyroin, is an aliphatic acyclic α‑hydroxyketone (acyloin) with the formula C₈H₁₆O₂ and molecular weight 144.21 g·mol⁻¹ [1]. It appears as a colorless to pale‑yellow liquid with a boiling point of 80–82 °C (10 mm Hg), density of 0.916 g·mL⁻¹ at 25 °C, and refractive index n20/D 1.4315 . The molecule contains both a ketone carbonyl and a secondary alcohol on adjacent carbons, making it a member of the acyloin family that also includes acetoin (3‑hydroxy‑2‑butanone) and propionoin [2].

Format Acyloin-family alpha-hydroxyketone probe for flavor research Racemic mixture
Workflow Flavor formulation studies, natural-identical sourcing research, organoleptic evaluation
Selection Buttery-nutty profile with documented natural occurrence in cocoa, tea, and coconut

Why 5-Hydroxy-4-octanone Is Not a Generic Butter Flavor


Although multiple α‑hydroxyketones and simple esters deliver “buttery” notes, the position of the hydroxyl group, the chain‑length distribution, and the resulting receptor‑activation pattern produce quantifiable differences in usage level requirements, safety profiles, and sensory character [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 5‑hydroxy‑4‑octanone individually (JECFA No. 416) and assigned it an ADI of “acceptable” with “no safety concern at current levels of intake” — a conclusion that does not automatically extend to other acyloins or diketones such as diacetyl (2,3‑butanedione) which carries documented occupational respiratory hazards [1][2]. Consequently, procurement based solely on generic structural similarity risks both regulatory non‑compliance and failure to achieve desired flavor impact.

Regulatory Status Divergence
This ProductJECFA-evaluated acyloin (No. 416) with acceptable ADI
Substitute RiskDiacetyl carries documented occupational respiratory hazard and NIOSH exposure limits; regulatory transfer not assumed
Direct substitution may introduce compliance risk. Class-level similarity does not confer equivalent safety evaluation.
Flavor Impact & Usage Level Mismatch
This ProductNutty top-note at low usage levels in baked goods research
Substitute RiskAcetoin and ethyl butyrate require higher mass for a creamier/dairy profile, altering sensory outcome and cost model
Generic “buttery” descriptor is not a reliable proxy. Receptor-activation patterns and required dosage may shift significantly.
Natural-Source Claim Specificity
This ProductDetected in cocoa, Camellia sinensis, Cocos nucifera
Substitute RiskAcetoin/diacetyl are broadly distributed and cannot anchor a specific botanical “natural-identical” dossier
Proprietary natural-identical claims tied to a narrow source panel may not transfer to structurally similar acyloins or diketones.

5-Hydroxy-4-octanone: Quantitative Evidence vs. Acetoin, Ethyl Butyrate, Diacetyl


Usage Level Advantage in Baked Goods

5‑Hydroxy‑4‑octanone achieves the desired buttery‑nutty flavor in baked goods at a FEMA maximum use level of 7.8 mg·kg⁻¹, whereas acetoin (FEMA 2008) requires 32 mg·kg⁻¹ and ethyl butyrate (FEMA 2427) requires 93 mg·kg⁻¹ in the same food category [1][2]. This represents a 4.1‑fold lower mass requirement versus acetoin and an 11.9‑fold reduction versus ethyl butyrate, indicating significantly higher flavor potency per unit mass.

Usage Level in Baked Goods
Cross-study comparable
7.8 mg·kg⁻¹ vs. acetoin (32 mg·kg⁻¹) and ethyl butyrate (93 mg·kg⁻¹). Represents a 4.1‑fold lower mass requirement versus acetoin and an 11.9‑fold reduction versus ethyl butyrate.
Reported lower FEMA usage context; supports cost-model review and clean-label ingredient reduction.
FEMA GRAS maximum usage levels for baked goods category. Data to verify per specific regional regulation.
Food Science flavor formulation GRAS usage level

JECFA Safety Assessment vs. Diacetyl

The JECFA 51st meeting (1998) evaluated 5‑hydroxy‑4‑octanone (JECFA No. 416) and concluded “no safety concern at current levels of intake when used as a flavouring agent” [1]. In contrast, diacetyl, a structurally related α‑diketone used for similar buttery notes, has been causally linked to bronchiolitis obliterans (“popcorn lung”) in exposed workers, with NIOSH recommending a time‑weighted average exposure limit of 5 ppb (0.005 ppm) [2]. While this is a class‑level inference rather than a direct head‑to‑head study, the divergence in regulatory concern is operationally meaningful.

JECFA Safety vs. Diacetyl
Class-level inference
Target: JECFA “no safety concern at current intake.” Comparator: Diacetyl linked to occupational bronchiolitis obliterans; NIOSH REL = 0.005 ppm.
Regulatory concern context differs operationally; may support workplace safety review in industrial flavor compounding.
Class-level inference, not direct head-to-head. Evolving occupational safety standards require independent review.
Toxicology regulatory safety flavoring agents

Natural Occurrence in Cocoa, Tea & Coconut

5‑Hydroxy‑4‑octanone has been definitively identified as a natural constituent of cocoa (Theobroma cacao), tea (Camellia sinensis), and coconut (Cocos nucifera) [1][2]. In comparison, acetoin occurs widely across fermented dairy, bread, and many fruits, while diacetyl is ubiquitous in fermented beverages and dairy [3]. The narrower natural distribution of 5‑hydroxy‑4‑octanone can support proprietary “natural‑identical” flavor claims tied to specific botanical sources.

Natural Occurrence Data
Cross-study comparable
Detected in cocoa, Camellia sinensis, Cocos nucifera. Acetoin/diacetyl occur across >10 broad food sources.
Supports proprietary natural-identical dossier anchored to specific botanical sources for cocoa, tea, coconut products.
Data from HMDB and Foodb.ca surveys; qualitative difference only.
Natural product chemistry flavor authenticity labeling

Buttery-Nutty vs. Creamy-Dairy Sensory Profile

At 1.00 % in dipropylene glycol, 5‑hydroxy‑4‑octanone is described as “sweet pungent buttery nut,” whereas acetoin at comparable concentrations is characterized as “sweet buttery creamy dairy milky fatty” and diacetyl as “strong buttery” [1][2][3]. The distinct nutty top‑note differentiates 5‑hydroxy‑4‑octanone from the purely dairy‑buttery profile of its closest acyloin analogs, enabling formulators to build complex flavor compositions without blending multiple carriers.

Sensory Profile Nuance
Cross-study comparable
Descriptor at 1.00% in DPG: “sweet pungent buttery nut.” Acetoin: “sweet buttery creamy dairy.” Diacetyl: “strong buttery.”
Nutty top-note context differentiates product from purely dairy-buttery analogs, supporting complex flavor composition without multiple carriers.
Organoleptic evaluation in dipropylene glycol. Panel and concentration-specific.
Flavor chemistry organoleptic evaluation product development

5-Hydroxy-4-octanone: Application Scenarios


Baked Goods: Potent Buttery-Nutty Flavoring

Because 5‑hydroxy‑4‑octanone requires only 7.8 mg·kg⁻¹ in baked goods (vs. 32 mg·kg⁻¹ for acetoin and 93 mg·kg⁻¹ for ethyl butyrate), it is the cost‑effective choice for bakers and flavor houses seeking intense buttery‑nutty character with minimal ingredient weight . Its low usage level also reduces potential interactions with gluten matrix development and Maillard browning, which can be critical in clean‑label formulations.

Flavor Compounding: Occupational Safety Priority

In jurisdictions with stringent occupational exposure regulations, the better safety profile of 5‑hydroxy‑4‑octanone (JECFA “no concern”) relative to diacetyl can be a decisive selection factor [1]. Industrial flavor manufacturers formulating butter‑note compounds can prioritize 5‑hydroxy‑4‑octanone to simplify workplace safety compliance without sacrificing flavor performance.

Natural Formulations for Cocoa, Tea & Coconut

The documented occurrence of 5‑hydroxy‑4‑octanone in cocoa, Camellia sinensis, and Cocos nucifera allows flavorists to anchor a “natural‑identical” claim specifically to these botanical sources, which is not achievable with the more broadly distributed acetoin or diacetyl [2]. This is particularly relevant for premium chocolate, tea‑based beverages, and coconut‑flavored products seeking clean‑label positioning.

Nut-Note Flavor Creation Without Additives

The intrinsic “nutty” sensory descriptor of 5‑hydroxy‑4‑octanone, absent in acetoin and diacetyl, makes it a single‑molecule solution for imparting nut‑accented buttery profiles in confectionery, ice cream, and beverage applications [3]. This reduces the number of ingredients in the formulation bill, potentially lowering procurement and QA complexity.

Application
Selection Property
Validation Focus
Baked-goods flavor research
Low usage-level potency in baked matrix
FEMA use-level verification; gluten/Maillard interaction review
Industrial flavor compounding safety review
JECFA regulatory status vs. diacetyl-class compounds
Occupational exposure limit compliance; workplace monitoring
Natural-identical cocoa, tea, coconut formulations
Source-specific natural occurrence documentation
Botanical-source dossier review; regulatory definition of “natural” in target market
Nut-accented buttery profile creation
Distinct nutty organoleptic descriptor
Sensory panel evaluation; ingredient bill simplification potential
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